![molecular formula C24H24N2O5S B2392484 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide CAS No. 922062-36-0](/img/structure/B2392484.png)
4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide
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Description
The compound “4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide” is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the dibenzo[b,f][1,4]thiazepine ring and the attachment of the ethoxy and methylbenzenesulfonamide groups . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of this compound is C22H19N3O4S2 . It has a complex structure with a dibenzo[b,f][1,4]thiazepine core, an ethoxy group attached to one of the benzene rings, and a methylbenzenesulfonamide group attached to the nitrogen atom in the seven-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 . It is soluble in methanol . The pKa is predicted to be 4.24±0.10 .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-4-26-20-8-6-7-9-23(20)31-22-12-10-17(15-19(22)24(26)27)25-32(28,29)18-11-13-21(30-5-2)16(3)14-18/h6-15,25H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLPTPCDBALCHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide |
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